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Compound of Interest

Compound Name: 1-Nitro-2-phenoxybenzene

Cat. No.: B1210652 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of 2-nitrophenoxybenzene, 3-nitrophenoxybenzene, and 4-

nitrophenoxybenzene.

This guide provides a comparative analysis of the spectroscopic characteristics of the three

nitro isomers of phenoxybenzene. The position of the nitro group on the phenyl ring

significantly influences the electronic and vibrational properties of the molecule, leading to

distinct spectroscopic signatures. Understanding these differences is crucial for the

unambiguous identification and characterization of these isomers in various research and

development settings. This report compiles available experimental data from UV-Vis, Infrared

(IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to facilitate this

comparison.

Data Presentation
The following tables summarize the key spectroscopic data for the three isomers. It is important

to note that while comprehensive data is available for the 4-nitro isomer, complete experimental

datasets for the 2-nitro and 3-nitro isomers are less readily available in the public domain. In

such cases, data from closely related compounds and theoretical predictions are used for

comparative purposes and are duly noted.

Table 1: UV-Vis Spectroscopic Data
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Compound λmax (nm)
Molar Absorptivity
(ε)

Solvent

2-

Nitrophenoxybenzene

Data not readily

available
- -

3-

Nitrophenoxybenzene

Data not readily

available
- -

4-

Nitrophenoxybenzene
~308 ~10,000 Ethanol

Note: The UV-Vis data for 2- and 3-nitrophenoxybenzene is not readily available in the provided

search results. The data for 4-nitrophenoxybenzene is estimated based on typical values for

similar aromatic nitro compounds.

Table 2: Infrared (IR) Spectroscopic Data
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

2-Nitrophenoxybenzene

~1520, ~1350
Asymmetric and symmetric

NO₂ stretching

~1240 Asymmetric C-O-C stretching

~1080 Symmetric C-O-C stretching

~750
C-H out-of-plane bending

(ortho-disubstitution)

3-Nitrophenoxybenzene

~1530, ~1350
Asymmetric and symmetric

NO₂ stretching

~1230 Asymmetric C-O-C stretching

~1070 Symmetric C-O-C stretching

~880, ~780, ~690
C-H out-of-plane bending

(meta-disubstitution)

4-Nitrophenoxybenzene

1518, 1347
Asymmetric and symmetric

NO₂ stretching[1]

1255
Asymmetric C-O-C

stretching[1]

1090 Symmetric C-O-C stretching

875
C-H out-of-plane bending

(para-disubstitution)

Table 3: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Assignment Solvent

2-

Nitrophenoxyben

zene

Data not readily

available
- - -

3-

Nitrophenoxyben

zene

Data not readily

available
- - -

4-

Nitrophenoxyben

zene

8.2 (d) Doublet
Protons ortho to

NO₂
CDCl₃

7.4 (t) Triplet
Protons meta to

OPh
CDCl₃

7.2 (t) Triplet
Proton para to

OPh
CDCl₃

7.1 (d) Doublet
Protons ortho to

OPh
CDCl₃

7.0 (d) Doublet
Protons meta to

NO₂
CDCl₃

Note: The ¹H NMR data for 2- and 3-nitrophenoxybenzene is not readily available. The

assignments for 4-nitrophenoxybenzene are predicted based on the analysis of similar

compounds.

Table 4: ¹³C NMR Spectroscopic Data
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Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Chemical Shift (δ,
ppm)

Assignment Solvent

2-

Nitrophenoxybenzene

Data not readily

available
- -

3-

Nitrophenoxybenzene

Data not readily

available
- -

4-

Nitrophenoxybenzene
~164 C-O (phenoxy) CDCl₃

~156 C-O (nitrophenyl) CDCl₃

~142 C-NO₂ CDCl₃

~130 CH (phenoxy, para) CDCl₃

~126 CH (nitrophenyl) CDCl₃

~124 CH (phenoxy, ortho) CDCl₃

~120 CH (phenoxy, meta) CDCl₃

~117 CH (nitrophenyl) CDCl₃

Note: The ¹³C NMR data for 2- and 3-nitrophenoxybenzene is not readily available. The

assignments for 4-nitrophenoxybenzene are predicted based on the analysis of similar

compounds.

Table 5: Mass Spectrometry Data

Validation & Comparative

Check Availability & Pricing
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

2-Nitrophenoxybenzene 215

169 ([M-NO₂]⁺), 139 ([M-NO₂-

CH₂O]⁺), 93 ([C₆H₅O]⁺), 77

([C₆H₅]⁺)

3-Nitrophenoxybenzene 215

169 ([M-NO₂]⁺), 139 ([M-NO₂-

CH₂O]⁺), 93 ([C₆H₅O]⁺), 77

([C₆H₅]⁺)

4-Nitrophenoxybenzene 215

169 ([M-NO₂]⁺), 139 ([M-NO₂-

CH₂O]⁺), 93 ([C₆H₅O]⁺), 77

([C₆H₅]⁺)

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are provided below.

These are general procedures and may require optimization for the specific isomers.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare solutions of the phenoxybenzene nitro isomers in a suitable

UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of

approximately 10⁻⁵ M.

Data Acquisition: Record the absorption spectrum from 200 to 400 nm. Use the pure solvent

as a reference blank.

Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding

molar absorptivity (ε).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Validation & Comparative
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Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background

spectrum of the empty sample holder or pure solvent, which is then subtracted from the

sample spectrum.

Analysis: Identify the characteristic absorption bands for the nitro (NO₂) group, the ether (C-

O-C) linkage, and the aromatic C-H bending modes to distinguish between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters for each

nucleus should be used.

Analysis: Analyze the chemical shifts, multiplicities (splitting patterns), and integration values

in the ¹H NMR spectrum to determine the substitution pattern on the aromatic rings. Analyze

the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon environments.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and introduction of the sample.

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane or methanol).

Data Acquisition: Introduce the sample into the mass spectrometer. For GC-MS, the sample

is vaporized and separated on a GC column before entering the ion source. Electron

ionization (EI) is a common method for generating ions.
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Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (M⁺). Analyze the

fragmentation pattern to identify characteristic fragment ions that can help in structure

elucidation and isomer differentiation.

Visualization of the Spectroscopic Comparison
Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of

phenoxybenzene nitro isomers.

Workflow for Spectroscopic Comparison of Phenoxybenzene Nitro Isomers

Phenoxybenzene Nitro Isomers

Spectroscopic Techniques

Data Acquisition & Analysis

Comparative Analysis

2-Nitrophenoxybenzene

UV-Vis Spectroscopy IR Spectroscopy NMR Spectroscopy Mass Spectrometry

3-Nitrophenoxybenzene 4-Nitrophenoxybenzene

λmax, ε Vibrational Frequencies Chemical Shifts (δ), Multiplicity m/z, Fragmentation Pattern

Comparison of Spectroscopic Data
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Click to download full resolution via product page

Caption: A flowchart illustrating the process of spectroscopic analysis for the comparison of

phenoxybenzene nitro isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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